![molecular formula C25H27NO5 B2698978 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 2551118-91-1](/img/structure/B2698978.png)
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
“6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with the CAS Number: 2551118-91-1 . It has a molecular weight of 421.49 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .
Physical and Chemical Properties The IUPAC name for this compound is 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid . The InChI code for this compound is 1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) .
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the studied compound, is utilized to protect hydroxy-groups in various chemical syntheses. It can be conveniently removed while maintaining the integrity of other base-labile protecting groups. This property is particularly useful in synthesizing complex molecules like octathymidylic acid fragments (C. Gioeli & J. Chattopadhyaya, 1982).
Dipeptide Synthons Synthesis
The compound serves as a building block in peptide synthesis. For instance, its derivatives have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons. These synthons are valuable for producing peptides like nonapeptides, which are analogues of certain antibiotics (Giovanni Suter et al., 2000).
Cycloaddition Reactions
In organic chemistry, the compound is involved in cycloaddition reactions. Such reactions are key to synthesizing various heterocyclic compounds, including substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. These reactions are instrumental in developing new molecules for potential applications in medicinal chemistry and materials science (A. Molchanov & T. Tran, 2013).
Synthesis of Spirocyclic Compounds
The compound plays a role in the synthesis of spirocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals. For example, its derivatives have been used in the synthesis of optically active pheromones and various spirocyclic structures (Ernst Hungerbühler et al., 1980).
Role in Solid-Phase Synthesis
This compound is also significant in solid-phase synthesis, particularly in creating N-alkylhydroxamic acids. The versatility of its derivatives in condensation reactions with solid supports makes it valuable for synthesizing a wide range of structurally diverse compounds (Sarah L. Mellor & W. Chan, 1997).
Safety and Hazards
properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)16-12-25(13-16)11-5-6-17(31-25)14-26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,16-17,22H,5-6,11-15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASFHBCFDMACFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CC(C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid |
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